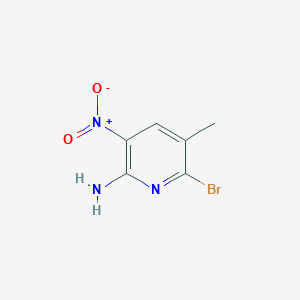
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is an organic compound that features a benzene ring substituted with a dimethylaminoacetyl group and a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride typically involves the following steps:
Formation of the Dimethylaminoacetyl Group: This can be achieved by reacting dimethylamine with an appropriate acyl chloride or anhydride.
Introduction of the Sulfonyl Chloride Group: This step involves the sulfonation of the benzene ring followed by chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps but optimized for yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, particularly those targeting sulfonamide or sulfonate functionalities.
Biological Studies: It can be used to modify biomolecules for studying their function and interactions.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can react with various nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The dimethylaminoacetyl group can also participate in interactions with biological targets, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
Benzene-1-sulfonylchloride: Lacks the dimethylaminoacetyl group, making it less versatile in certain synthetic applications.
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group, affecting its reactivity and applications.
Uniqueness
3-(2-(Dimethylamino)acetyl)benzene-1-sulfonylchloride is unique due to the combination of the dimethylaminoacetyl group and the sulfonyl chloride group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
特性
分子式 |
C10H12ClNO3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC名 |
3-[2-(dimethylamino)acetyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-12(2)7-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-6H,7H2,1-2H3 |
InChIキー |
GOYLUJQRZCWUCJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


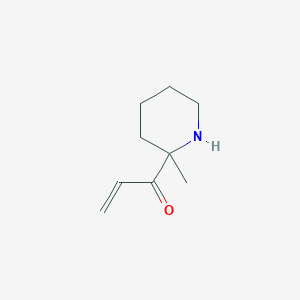
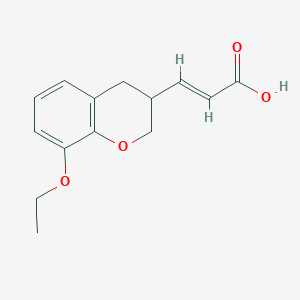
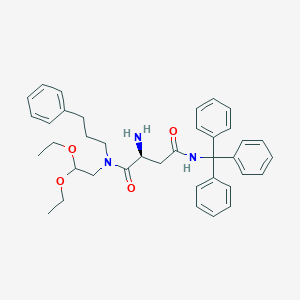
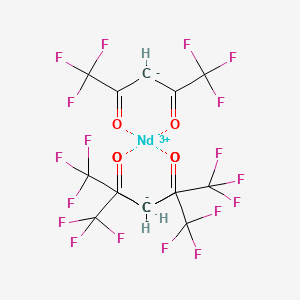



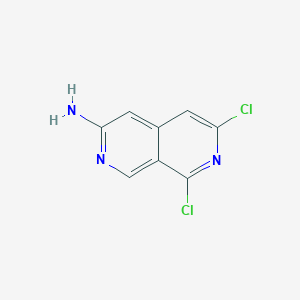

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
